N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbenzamide
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Overview
Description
N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-METHYLBENZAMIDE is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-METHYLBENZAMIDE likely involves multiple steps, including the formation of the indole ring, introduction of the trifluoromethyl group, and coupling with the benzamide moiety. Typical reaction conditions might include:
Formation of the indole ring: This could involve cyclization reactions under acidic or basic conditions.
Introduction of the trifluoromethyl group: This might be achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Coupling with benzamide: This could involve amide bond formation using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.
Industrial Production Methods
Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the indole ring or the pyridine moiety.
Reduction: Reduction reactions could target the carbonyl groups in the structure.
Substitution: The trifluoromethyl group and the pyridine ring might participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include nucleophilic or electrophilic substitution reactions using appropriate nucleophiles or electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-METHYLBENZAMIDE could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly if it shows biological activity.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3-METHYLBENZAMIDE might be compared with other trifluoromethylated indole derivatives or benzamide compounds.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H24F3N3O3 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-3-methylbenzamide |
InChI |
InChI=1S/C25H24F3N3O3/c1-15-6-4-8-17(10-15)21(33)30-24(25(26,27)28)20-18(11-23(2,3)12-19(20)32)31(22(24)34)14-16-7-5-9-29-13-16/h4-10,13H,11-12,14H2,1-3H3,(H,30,33) |
InChI Key |
FEJXEXXVJFNUFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2(C3=C(CC(CC3=O)(C)C)N(C2=O)CC4=CN=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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